molecular formula C10H16ClN7 B8023875 6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride

6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride

Cat. No.: B8023875
M. Wt: 269.73 g/mol
InChI Key: YOJHSKLEBSTETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride is a compound that belongs to the class of purine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group at the 4-position, and a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through various methods, including the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide or formic acid.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the purine core with 1-methylpiperazine. This reaction is often facilitated by the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylpiperazin-1-yl)-9H-purin-2-amine: The free base form of the compound.

    6-(4-methylpiperazin-1-yl)-9H-purin-2-amine sulfate: Another salt form with similar properties.

    6-(4-methylpiperazin-1-yl)-9H-purin-2-amine phosphate: A phosphate salt form used in different applications.

Uniqueness

6-(4-methylpiperazin-1-yl)-9H-purin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-7H-purin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7.ClH/c1-16-2-4-17(5-3-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJHSKLEBSTETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2NC=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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